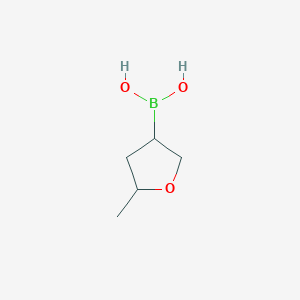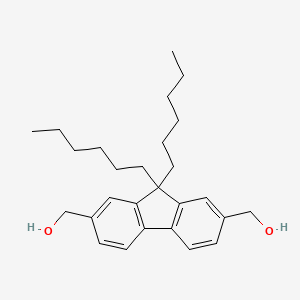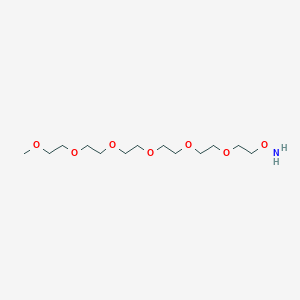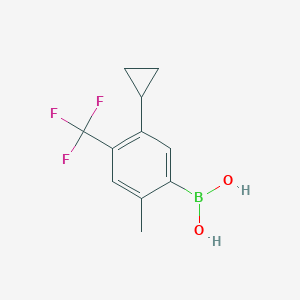![molecular formula C21H27NO4 B14078341 N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide](/img/structure/B14078341.png)
N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide is a complex organic compound with the molecular formula C21H27NO4 and a molecular weight of 357.44 g/mol . This compound features a combination of hydroxyphenyl and phenylpropanamide groups, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide bonds. Specific synthetic routes and reaction conditions are often proprietary and detailed in patents and scientific literature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public sources. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield corresponding ketones or aldehydes, while reduction of the amide group would yield an amine derivative.
Aplicaciones Científicas De Investigación
N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Mecanismo De Acción
The mechanism of action of N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its effects on glucose metabolism and insulin sensitivity, making it a candidate for diabetes treatment . The exact molecular targets and pathways are still under investigation and may involve multiple biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phenylpropanamide derivatives and hydroxyphenyl compounds. Examples include:
- 2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
- Other stereoisomers of N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C21H27NO4 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H27NO4/c1-16(23)14-26-15-19(13-18-7-10-20(24)11-8-18)22-21(25)12-9-17-5-3-2-4-6-17/h2-8,10-11,16,19,23-24H,9,12-15H2,1H3,(H,22,25)/t16-,19-/m0/s1 |
Clave InChI |
CDKPAWCGPQDCGU-LPHOPBHVSA-N |
SMILES isomérico |
C[C@@H](COC[C@H](CC1=CC=C(C=C1)O)NC(=O)CCC2=CC=CC=C2)O |
SMILES canónico |
CC(COCC(CC1=CC=C(C=C1)O)NC(=O)CCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078301.png)
![4-hydroxy-1,7-dimethyl-8-{2-[4-(3-methylbutyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078311.png)





![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078352.png)
